molecular formula C13H13NO4 B086354 ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate CAS No. 14771-33-6

ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B086354
CAS No.: 14771-33-6
M. Wt: 247.25 g/mol
InChI Key: KAVIIWPDSFYACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features an ethyl ester group, a methoxy group at the 5-position of the indole ring, and an oxoacetate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 5-methoxyindole.

    Step 1 Formation of the Indole Derivative: The 5-methoxyindole undergoes a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, yielding 5-methoxy-3-formylindole.

    Step 2 Formation of the Oxoacetate Moiety: The formyl group is then converted to an oxoacetate group through a series of reactions involving the use of ethyl oxalyl chloride and a base such as triethylamine.

    Step 3 Esterification: The final step involves esterification to form ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of automated reactors, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the oxoacetate moiety, converting it to a hydroxyl group.

    Substitution: The indole ring can participate in electrophilic substitution reactions, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the indole ring.

Scientific Research Applications

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.

    Biological Studies: Used in the study of enzyme interactions and receptor binding due to its indole structure.

    Material Science: Indole derivatives are explored for their electronic properties and potential use in organic electronics.

    Agricultural Chemistry: Potential use in the synthesis of plant growth regulators and pesticides.

Mechanism of Action

The mechanism of action of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole-3-acetic acid: Similar structure but with a carboxylic acid group instead of an oxoacetate.

    5-Methoxytryptamine: Contains an amine group instead of an ester.

    Melatonin: A well-known indole derivative with a methoxy group at the 5-position and an acetamide group at the 3-position.

Uniqueness

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its ester and oxoacetate moieties provide sites for further chemical modification, making it a valuable intermediate in synthetic organic chemistry.

Properties

IUPAC Name

ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)10-7-14-11-5-4-8(17-2)6-9(10)11/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVIIWPDSFYACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376913
Record name ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14771-33-6
Record name ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL), Et3N (10.40 mL, 74.63 mmol) was added at 0° C. and the resulting yellow suspension was stirred at rt for 1 h. The percipitate was filtered off, washed with cold ethanol and diethylether to yield ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as an orange oil. LC-MS conditions B: tR=0.63 min, [M+H]+=248.13.
Quantity
14.78 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
144 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.